molecular formula C25H30N2O2 B13926435 Kdm2B-IN-3

Kdm2B-IN-3

Cat. No.: B13926435
M. Wt: 390.5 g/mol
InChI Key: IVYXIZSSLAKIFL-SBUREZEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Kdm2B-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Kdm2B-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Kdm2B-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used to study the mechanisms of histone demethylation and the role of KDM2B in epigenetic regulation.

    Biology: It helps in understanding the biological functions of KDM2B, including its role in cell proliferation, differentiation, and apoptosis.

    Medicine: It holds potential for cancer research, as inhibiting KDM2B can affect tumor growth and progression.

    Industry: It can be used in the development of new therapeutic agents targeting histone demethylases

Mechanism of Action

Kdm2B-IN-3 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition affects the demethylation of lysine residues on histones, which in turn regulates gene expression. The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, differentiation, and apoptosis. KDM2B is known to interact with various transcription factors and epigenetic regulators, influencing a wide range of cellular processes .

Comparison with Similar Compounds

Kdm2B-IN-3 is part of a family of compounds known as histone demethylase inhibitors. Similar compounds include:

    KDM2A-IN-1: Another inhibitor targeting the histone demethylase KDM2A, which shares structural similarities with KDM2B.

    GSK-J4: A potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the demethylation of different lysine residues on histones.

    OG-L002: An inhibitor of the histone demethylase LSD1, which targets a different set of lysine residues compared to KDM2B.

This compound is unique in its specificity for KDM2B, making it a valuable tool for studying the specific functions and mechanisms of this histone demethylase .

Biological Activity

Kdm2B-IN-3 is a compound that targets the lysine demethylase KDM2B, an enzyme implicated in various biological processes, particularly in cancer progression and stem cell regulation. This article explores the biological activity of this compound, focusing on its effects on cancer cell behavior, mechanisms of action, and potential therapeutic applications.

Overview of KDM2B

KDM2B is a histone lysine demethylase that specifically demethylates H3K36me2 and H3K4me3, playing a crucial role in gene expression regulation and cellular processes such as differentiation, proliferation, and apoptosis. Elevated levels of KDM2B have been associated with poor prognosis in several cancers, including breast cancer and colorectal cancer (CRC) .

This compound functions by inhibiting KDM2B activity, leading to altered gene expression profiles in cancer cells. The inhibition of KDM2B has been shown to:

  • Promote differentiation : In breast cancer stem cells, KDM2B inhibition leads to the degradation of SLUG, a transcription factor that maintains stemness .
  • Reduce stemness markers : Downregulation of KDM2B decreases markers such as CD44, CD133, and ALDH-1 in CRC cells, thereby impairing their stem-like properties .
  • Induce apoptosis : In glioblastoma multiforme (GBM) cells, KDM2B knockdown enhances sensitivity to TRAIL-mediated apoptosis .

Table 1: Effects of this compound on Cancer Cell Lines

Cancer TypeEffect of this compoundReference
Breast CancerPromotes differentiation and reduces SLUG
Colorectal CancerDecreases proliferation and stemness markers
GlioblastomaEnhances TRAIL-induced apoptosis
Pancreatic CancerSuppresses cell proliferation

Case Studies

  • Breast Cancer : A study demonstrated that this compound treatment led to decreased cell viability and increased differentiation in triple-negative breast cancer (TNBC) cells. The mechanism involved the downregulation of cell cycle inhibitors due to reduced KDM2B activity .
  • Colorectal Cancer : In CRC cell lines, the application of this compound resulted in significant reductions in cell migration and invasion capabilities. This was attributed to the downregulation of the PI3K/AKT pathway components influenced by KDM2B inhibition .
  • Myocardial Ischemia-Reperfusion Injury : Overexpression of KDM2B was shown to mitigate myocardial injury by modulating inflammatory responses. Conversely, knockdown exacerbated tissue damage and inflammation, indicating a protective role for KDM2B that could be targeted therapeutically .

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[6-[(3R,4S)-1-cyclobutyl-4-ethylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile

InChI

InChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1

InChI Key

IVYXIZSSLAKIFL-SBUREZEXSA-N

Isomeric SMILES

CC[C@H]1CCN(C[C@@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Canonical SMILES

CCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Origin of Product

United States

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